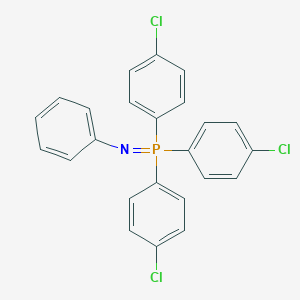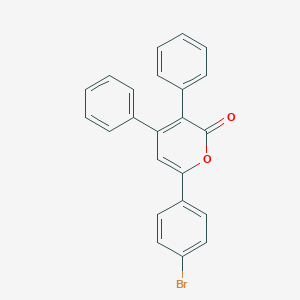
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one, also known as BDP, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a member of the pyranone family of compounds and has been found to exhibit a range of interesting biological activities. In
Mechanism Of Action
The mechanism of action of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has also been found to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of genes that promote inflammation and cell survival.
Biochemical And Physiological Effects
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has been found to exhibit a range of interesting biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in these cells. 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has also been found to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Additionally, 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has been found to have anti-oxidant properties, which may help to protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one for lab experiments is its well-established synthesis method, which allows researchers to obtain pure 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one for their experiments. Additionally, 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has been extensively studied in the literature, which means that there is a wealth of information available on its properties and potential applications. However, one limitation of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are many potential future directions for research on 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one. One area of interest is the development of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the development of new synthesis methods for 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one, which may allow for the production of more potent analogs. Additionally, further research is needed to fully understand the mechanism of action of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one and its effects on different cell types and biological processes.
Conclusion:
In conclusion, 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It exhibits a range of interesting biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. While its mechanism of action is not fully understood, it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has many advantages for lab experiments, including its well-established synthesis method and extensive literature on its properties and potential applications. There are many potential future directions for research on 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one, including the development of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one-based drugs and new synthesis methods.
Synthesis Methods
The synthesis of 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one involves the condensation of 4-bromobenzaldehyde with 1,3-diphenylpropane-1,3-dione in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one. This synthesis method has been well-established in the literature and has been used by many researchers to obtain 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one for their experiments.
Scientific Research Applications
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a range of interesting biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. These properties make 6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one a promising candidate for the development of new drugs for the treatment of various diseases.
properties
CAS RN |
14966-77-9 |
|---|---|
Product Name |
6-(4-Bromophenyl)-3,4-diphenyl-2H-pyran-2-one |
Molecular Formula |
C23H15BrO2 |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-3,4-diphenylpyran-2-one |
InChI |
InChI=1S/C23H15BrO2/c24-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)22(23(25)26-21)18-9-5-2-6-10-18/h1-15H |
InChI Key |
AAUMHADTYZZYHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)

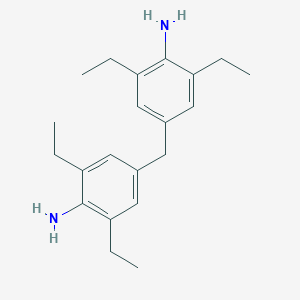

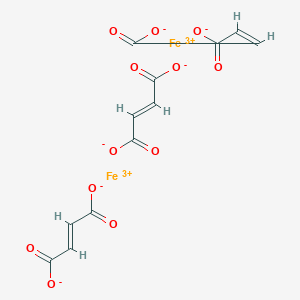
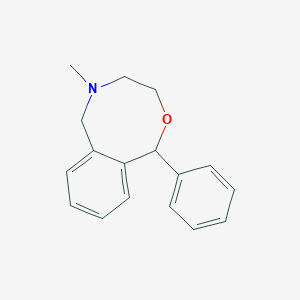


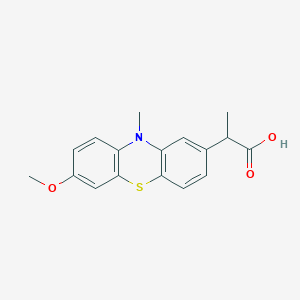
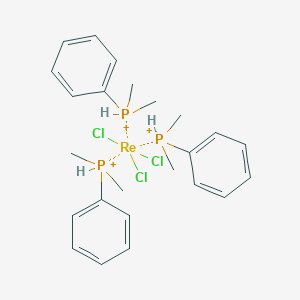
![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)
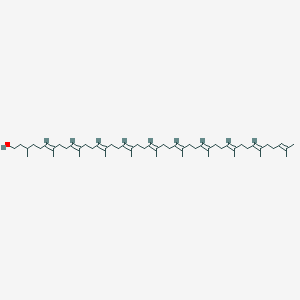
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
